molecular formula C16H23NO5S B2538335 2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid CAS No. 1032040-46-2

2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid

Cat. No. B2538335
CAS RN: 1032040-46-2
M. Wt: 341.42
InChI Key: NUHXLIGAMZXDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C16H23NO5S and a molecular weight of 341.42 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely defined by its molecular structure. It has a molecular weight of 341.42 . Other properties like melting point, boiling point, and density aren’t available in the sources I found.

Scientific Research Applications

Structure and Ionization

Steric effects and steric inhibition of resonance (SIR) along with van der Waals (vdW) tension significantly contribute to the enhanced acidity of sterically hindered carboxylic acids. A study by Böhm and Exner (2001) quantitatively evaluated these effects using 2-tert-butylbenzoic acid as a model, demonstrating how SIR contributes to the molecule's energy and acidity. This insight is crucial for understanding the chemical behavior of complex molecules including 2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid in various environments, highlighting the importance of structural considerations in chemical reactions and interactions (Böhm & Exner, 2001).

Synthetic Strategies

The development of synthetic strategies for non-proteinogenic amino acids and their derivatives, as outlined by Temperini et al. (2020), showcases the application of complex carboxylic acids in creating orthogonally protected methyl esters. This process involves the manipulation of similar sterically hindered structures to achieve desired chemical properties, underscoring the utility of such compounds in synthesizing valuable chemical intermediates for further research and application in medicinal chemistry (Temperini et al., 2020).

Hydrogen Bonding and Self-assembly

Research by Armstrong et al. (2002) into the self-assembly properties directed by NH⋅⋅⋅O hydrogen bonding reveals the potential of 4-tert-butylbenzoic acid derivatives in forming layered molecular arrays. This property is integral to the design of novel materials and nanotechnology applications, where the controlled assembly of molecules into precise structures is required. The study's findings on hydrogen bonding motifs offer a pathway to harnessing these interactions for advanced material synthesis (Armstrong et al., 2002).

Solubility and Solute Descriptors

Understanding the solubility and chemical behavior of substances like 4-tert-butylbenzoic acid in various solvents is fundamental for their application in chemical synthesis and drug formulation. Hart et al. (2018) determined Abraham model solute descriptors for 4-tert-butylbenzoic acid, providing essential data for predicting the compound's behavior in diverse chemical environments. Such studies facilitate the rational design of pharmaceuticals and fine chemicals by enabling precise predictions of solubility and interactions (Hart et al., 2018).

properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-4-methylsulfonylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)12-7-5-11(6-8-12)14(18)17-13(15(19)20)9-10-23(4,21)22/h5-8,13H,9-10H2,1-4H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHXLIGAMZXDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.